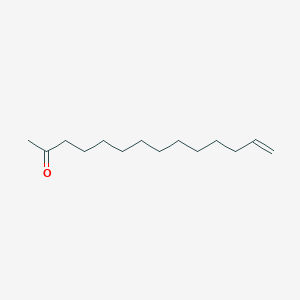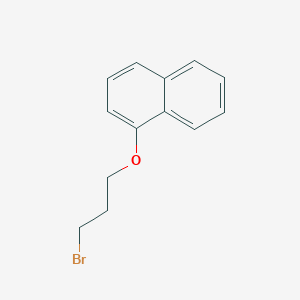
Tetradec-13-EN-2-one
Vue d'ensemble
Description
Tetradec-13-EN-2-one: is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. Its molecular formula is C14H26O . This compound is part of the family of alkenes and ketones, which are known for their diverse chemical reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Tetradec-13-ene: One common method to synthesize Tetradec-13-EN-2-one is through the oxidation of Tetradec-13-ene using oxidizing agents such as or . The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the ketone group.
Hydroformylation and Subsequent Oxidation: Another method involves the hydroformylation of Tetradec-12-ene to form an aldehyde intermediate, which is then oxidized to the corresponding ketone using oxidizing agents like and .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tetradec-13-EN-2-one can undergo further oxidation to form carboxylic acids using strong oxidizing agents such as .
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like or .
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation, where halogens like or add across the double bond.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, palladium chloride.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenation Reagents: Bromine, chlorine.
Major Products Formed:
Carboxylic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Halogenated Compounds: Formed through electrophilic addition reactions.
Applications De Recherche Scientifique
Chemistry: Tetradec-13-EN-2-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also explored for its role in the synthesis of bioactive molecules that can be used in pharmaceuticals.
Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile. It is also employed in the manufacture of polymers and resins.
Mécanisme D'action
Molecular Targets and Pathways: Tetradec-13-EN-2-one exerts its effects through interactions with various enzymes and receptors in biological systems. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Tetradec-13-ene: Similar in structure but lacks the ketone functional group.
Tetradec-13-yn-2-one: Contains a triple bond instead of a double bond.
Tetradec-13-EN-2-ol: Contains a hydroxyl group instead of a ketone group.
Uniqueness: Tetradec-13-EN-2-one is unique due to its combination of a long carbon chain, a double bond, and a ketone functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propriétés
IUPAC Name |
tetradec-13-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h3H,1,4-13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMKBOUWFQEDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565475 | |
| Record name | Tetradec-13-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33965-97-8 | |
| Record name | Tetradec-13-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[2-(2-Methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3051410.png)

